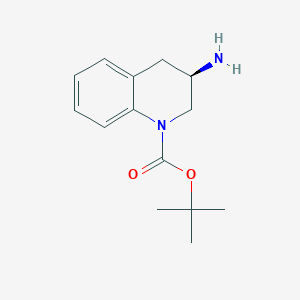

(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

“®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester” is a chemical compound that falls under the category of tert-butyl esters . Tert-butyl esters are extensively used as protecting groups in organic synthesis due to their stability . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, can be achieved through various methods. One such method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . This method is reported to afford tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Molecular Structure Analysis

The molecular structure of tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, is characterized by the presence of a tert-butyl group attached to a carboxylic acid or ester group .Chemical Reactions Analysis

Tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, can undergo various chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The deprotection reactions are high yielding and convenient .Physical and Chemical Properties Analysis

Tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, are typically colorless liquids with a fruity odor .Aplicaciones Científicas De Investigación

Intramolecular Cyclization

A novel approach involving intramolecular defluorinative cyclization under basic conditions has been used to synthesize precursors of a new type of cyclic amino acid, which includes tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate ester. This method highlights the compound's utility in creating structurally complex and functionally diverse molecules (Hao, Ohkura, Amii, & Uneyama, 2000).

Synthesis of Antiallergy Agents

The compound has been part of studies for synthesizing novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with antiallergy activity. These studies involve condensation reactions followed by chemical transformations, indicating its role in the development of potential therapeutic agents (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Furan Ring Formation

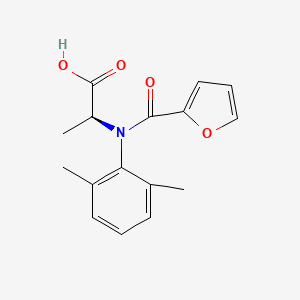

One-step furan ring formation involving tert-butyl acetoacetate demonstrates the compound's use in synthesizing furo[3,2-h]quinolones, which are of interest due to their weak antibacterial activity. This showcases its application in heterocyclic chemistry and the synthesis of bioactive molecules (Fujita, Egawa, Katsumi, & Matsumoto, 1997).

Metal-Free Alkoxycarbonylation

The compound has been involved in metal- and base-free conditions for the preparation of quinoxaline-3-carbonyl compounds. This process, utilizing tert-butyl carbazate, highlights its role in eco-friendly and efficient synthetic methodologies for constructing quinoxaline derivatives (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Synthesis of Dyes for LCDs

The compound has been used in cyclization reactions to create fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially applicable in liquid crystal displays (LCDs). This indicates its contribution to materials science and the development of functional materials (Bojinov & Grabchev, 2003).

Mecanismo De Acción

The mechanism of action for the deprotection of tert-butyl esters involves the release of the t-butyl carbocation, which is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction, making TFA catalytic (i.e., not consumed in the reaction) .

Safety and Hazards

Tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, can pose certain safety hazards. For instance, they are combustible liquids and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . They should be stored in a well-ventilated place and kept cool .

Direcciones Futuras

The prevalence of amides in biological systems and chemical fields such as polymers, materials, and natural products drives continuous research on novel procedures to obtain these ubiquitous functional groups . Current efforts are mainly focused around the discovery of direct and catalytic methods that are more atom economic, safe, and practical for diversified applications . This includes the development of new methods for the synthesis of tert-butyl esters, including “®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester”, which are more in accordance with green chemistry principles .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZYBHLXOUNIT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157949 | |

| Record name | 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-31-8 | |

| Record name | 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

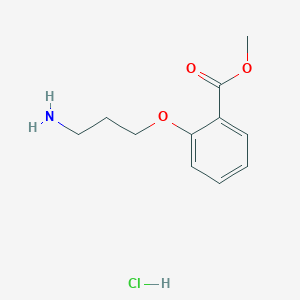

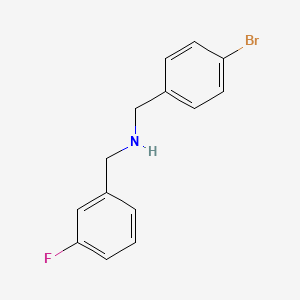

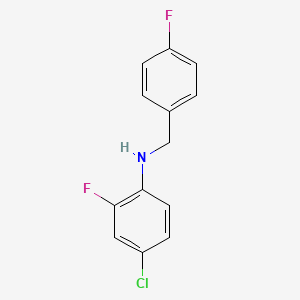

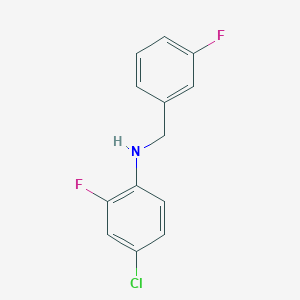

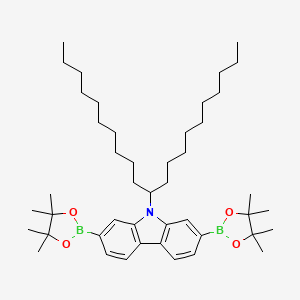

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.